CMF019

Biased agonism GPCR signaling Cardiovascular pharmacology

CMF019 is a synthetic small molecule agonist that selectively activates the apelin receptor (APJ, APLNR) with a pronounced G protein bias (~400-fold over β-arrestin recruitment). It was the first small molecule reported to retain the G protein-biased signaling profile of certain apelin peptide analogues.

Molecular Formula C25H33N3O3S
Molecular Weight 455.6 g/mol
Cat. No. B8103286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMF019
Molecular FormulaC25H33N3O3S
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCCC(CC)N1C2=C(C=C(C=C2)C(=O)NC(CC(C)C)CC(=O)O)N=C1CC3=CC=CS3
InChIInChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)/t18-/m0/s1
InChIKeyVCQKKZXFASLXAH-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMF019: A Potent G Protein-Biased Small Molecule Apelin Receptor Agonist for Cardiovascular Research and Drug Discovery


CMF019 is a synthetic small molecule agonist that selectively activates the apelin receptor (APJ, APLNR) with a pronounced G protein bias (~400-fold over β-arrestin recruitment) [1]. It was the first small molecule reported to retain the G protein-biased signaling profile of certain apelin peptide analogues [2]. CMF019 binds the human, rat, and mouse apelin receptor with high affinity (pKi 8.58, 8.49, and 8.71, respectively) and exhibits oral bioavailability [1]. Its unique bias, confirmed in vitro and in vivo, underpins cardiovascular benefits including increased cardiac contractility, vasodilatation, and protection against endothelial apoptosis [1].

Why CMF019 Cannot Be Replaced by Generic Apelin Receptor Agonists or Endogenous Peptides


Generic substitution of CMF019 with other apelin receptor agonists—whether endogenous peptides (apelin-13, elabela), non-biased small molecules (BMS-986224), or biased peptide analogues (MM07)—is scientifically unjustified. Endogenous peptides lack bioavailability and proteolytic stability, precluding chronic in vivo use [1]. Non-biased small molecule agonists like BMS-986224 activate both G protein and β-arrestin pathways, the latter of which has been linked to detrimental cardiac hypertrophy and fibrosis [2]. Even biased peptide analogues such as MM07, while exhibiting G protein preference, do not provide the oral bioavailability, pharmacokinetic profile, or distinct binding mode of a small molecule [3]. CMF019 is uniquely positioned as an orally active, small molecule tool compound with a defined ~400-fold G protein bias, validated crystal structure binding mode, and demonstrated in vivo efficacy without receptor desensitization [4]. Substitution would therefore compromise experimental reproducibility and translational relevance.

Quantitative Differentiation of CMF019: Head-to-Head Evidence for Scientific Selection


Unprecedented G Protein Bias (~400-fold) Versus Endogenous Ligand [Pyr1]Apelin-13

In functional assays, CMF019 exhibits an ~400-fold bias for Gαi protein signaling over β-arrestin recruitment compared to the endogenous agonist [Pyr1]apelin-13, which shows negligible bias [1]. Specifically, CMF019 demonstrates a Gαi pathway pD2 of 10.00 ± 0.13 versus 9.34 ± 0.15 for [Pyr1]apelin-13, while its β-arrestin pathway pD2 is markedly reduced (6.65 ± 0.15) compared to [Pyr1]apelin-13 (8.65 ± 0.10) [1]. This bias is retained in vivo, where CMF019 recapitulates the cardiovascular benefits of apelin without triggering detrimental β-arrestin-mediated hypertrophy [2].

Biased agonism GPCR signaling Cardiovascular pharmacology

Superior In Vivo Vasodilatation Without Receptor Desensitization Compared to [Pyr1]Apelin-13

In anesthetized rats, intravenous administration of CMF019 produced dose-dependent vasodilatation of 4.16 ± 1.18 mmHg (50 nmol) and 6.62 ± 1.85 mmHg (500 nmol), both p<0.01 [1]. Crucially, subsequent challenge with a fourth dose of [Pyr1]apelin-13 revealed no significant desensitization of the apelin receptor in CMF019-treated animals, whereas animals pre-treated with [Pyr1]apelin-13 showed a significantly blunted contractility response (p<0.001), indicative of receptor desensitization [1].

Pulmonary arterial hypertension Vascular biology In vivo pharmacology

Potent Protection Against Pulmonary Endothelial Cell Apoptosis Relative to rhVEGF

In a human pulmonary artery endothelial cell (HPAEC) model of TNF-α/cycloheximide-induced apoptosis, CMF019 (10 μM) significantly reduced apoptosis by 5.66 ± 0.97% (p<0.01) compared to vehicle control [1]. This rescue effect was approximately 50% of that achieved by recombinant human VEGF (rhVEGF, 50 ng/mL), which reduced apoptosis by 11.59 ± 1.85% (p<0.01) [1].

Endothelial biology Apoptosis Pulmonary arterial hypertension

Crystal Structure Reveals Unique Deeper Binding Mode Versus Peptide Agonists

The crystal structure of the apelin receptor in complex with CMF019 (PDB entry not yet assigned) reveals that CMF019 binds deeper within the orthosteric site, engaging lipophilic pockets between transmembrane helices TM6-TM7 and TM7-TM2 that are not occupied by peptide agonists such as apelin-13 or AMG3054 [1]. This distinct binding mode stabilizes an intermediate active state of the receptor, which likely contributes to the observed G protein bias [1].

Structural biology GPCR binding Drug design

High-Affinity Binding Across Human, Rat, and Mouse Apelin Receptors Facilitates Translational Studies

Competition radioligand binding assays using heart homogenates demonstrate that CMF019 binds with high and comparable affinity to the apelin receptor from human (pKi = 8.58 ± 0.04), rat (pKi = 8.49 ± 0.04), and mouse (pKi = 8.71 ± 0.06) [1]. This species cross-reactivity is not universal among apelin receptor agonists; many peptide analogues show reduced affinity in rodent receptors [2].

Species cross-reactivity Radioligand binding Translational pharmacology

High-Impact Research Applications of CMF019: From Mechanism to Therapy


Investigating G Protein-Biased Signaling in Cardiovascular Disease Models

Utilize CMF019 to dissect Gαi-mediated versus β-arrestin-mediated signaling pathways in cardiac myocytes, vascular smooth muscle cells, or endothelial cells. The ~400-fold bias ensures that observed effects are primarily G protein-dependent, allowing clean interpretation of signaling contributions to cardiac contractility, vasodilatation, and anti-remodeling [1]. This is critical for studies aiming to understand the therapeutic window of biased agonism in heart failure, pulmonary arterial hypertension, and atherosclerosis [2].

Preclinical Efficacy Testing in Pulmonary Arterial Hypertension and Right Heart Failure

CMF019 is an ideal tool compound for evaluating apelin receptor agonism in rodent models of pulmonary arterial hypertension (e.g., monocrotaline or Sugen/hypoxia). Its oral bioavailability, sustained in vivo vasodilatation without desensitization, and endothelial-protective effects align with the multifactorial pathology of PAH [1]. The compound's ability to rescue endothelial apoptosis and maintain hemodynamic benefit upon chronic dosing positions it as a benchmark for comparing novel biased agonists [3].

Structure-Based Drug Design and GPCR Binding Studies

Leverage the published crystal structure of CMF019 bound to the apelin receptor to guide rational design of next-generation biased agonists. The distinct binding pose, engaging deep lipophilic pockets, provides a template for virtual screening, molecular dynamics simulations, and scaffold hopping [2]. Researchers can use this structural information to optimize pharmacokinetic properties while preserving G protein bias, a key challenge in apelin receptor drug discovery [1].

Translational Pharmacological Studies Across Species

Because CMF019 exhibits high-affinity binding to human, rat, and mouse apelin receptors with similar pKi values, it serves as a reliable cross-species pharmacological tool. This property minimizes species-dependent variability when correlating in vitro human receptor data with in vivo rodent efficacy and safety studies, thereby strengthening translational bridges in cardiovascular drug development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CMF019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.